- Synthesis and characterization of B-O-Tosyldehydroserine as a precursor of dehydroamino acidsTetrahedron Letters, 1997, 38(52), 8951-8954,
Cas no 949-90-6 (Z-Gly-nh2)
Z-Gly-NH2はN末端保護されたグリシンアミド誘導体であり、ペプチド合成における中間体として利用可能である。アミド結合形成反応において高い反応性を示し、立体選択的合成に適した特性を有する。

Z-Gly-nh2 structure
商品名:Z-Gly-nh2
Z-Gly-nh2 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-(2-amino-2-oxoethyl)-, phenylmethyl ester
- N-carbobenzyloxy-glycinamide
- Z-glycine amide
- Z-Gly-NH2
- benzyl 2-amino-2-oxoethylcarbamate
- Benzyloxycarbonylglycinamide
- Carbobenzoxyglycinamide
- CB Z-Gly-NH2
- CBZ-GLYCINE AMIDE
- N-Benzyloxycarbonylglycinamide
- N-Cbz-glycinamide
- N-Cbz-glycine
- Z-GLYCINAMIDE
- Z-GLYCINE-NH2
- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester (9CI)
- Carbamic acid, (carbamoylmethyl)-, benzyl ester (6CI, 7CI, 8CI)
- Phenylmethyl N-(2-amino-2-oxoethyl)carbamate (ACI)
- Benzyl (2-amino-2-oxoethyl)carbamate
- Cbz-glycinamide
- N-Benzyloxycarbonylglycine amide
- NSC 88477
- Oprea1_197296
- benzyl N-(carbamoylmethyl)carbamate
- CARBAMIC ACID, N-(2-AMINO-2-OXOETHYL)-, PHENYLMETHYL ESTER
- UNII-6NLL3GNH3P
- Z-Gly-NH
- benzyl N-(2-aminoacetyl)carbamate
- J-300139
- Cbz-DL-glycinamide
- 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
- Benzyl carbamoylmethylcarbamate
- NSC88477
- EINECS 213-445-2
- AB6158
- NSC-88477
- CBZ-Glyamide
- AKOS015913993
- 6NLL3GNH3P
- Carbamoylmethyl-carbamic acid benzyl ester
- benzyl(2-amino-2-oxoethyl)carbamate
- NS00042901
- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester
- MFCD00042825
- SCHEMBL2820683
- DS-13401
- 949-90-6
- DTXSID90915230
- benzyl N-(2-amino-2-oxoethyl)carbamate
- CHEMBL431275
- SY064760
- Z-Gly-NH2, >=99.0% (HPLC)
- CS-W015222
- N-(Benzyloxycarbonyl)glycinamide
- EN300-748995
- Q-101747
- Z-Gly-nh2
-
- MDL: MFCD00042825
- インチ: 1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
- InChIKey: HQYMUNCIMNFLDT-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC(N)=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 208.08500
- どういたいしつりょう: 208.085
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 81.4A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2360
- ゆうかいてん: 136-139 °C
- ふってん: 447.1±38.0 °C at 760 mmHg
- フラッシュポイント: 224.2±26.8 °C
- 屈折率: 1.554
- PSA: 81.42000
- LogP: 1.48930
- かんど: Hygroscopic
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Z-Gly-nh2 セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
-
危険物標識:
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Z-Gly-nh2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z56520-10g |
Z-Gly-NH2 |
949-90-6 | 98% | 10g |
¥112.0 | 2023-09-05 | |
TRC | G765013-500mg |
Z-Gly-nh2 |
949-90-6 | 500mg |
$87.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1290953-100g |
Z-Gly-NH2 |
949-90-6 | 98% | 100g |
$105 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-25g |
Z-Gly-NH2 |
949-90-6 | 98% | 25g |
¥177 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-100g |
Z-Gly-NH2 |
949-90-6 | 98% | 100g |
¥607 | 2023-04-12 | |
ChemScence | CS-W015222-100g |
Z-Gly-NH2 |
949-90-6 | 99.84% | 100g |
$108.0 | 2022-04-26 | |
Chemenu | CM255962-100g |
Z-Gly-NH2 |
949-90-6 | 95+% | 100g |
$115 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI954-5g |
Z-Gly-nh2 |
949-90-6 | 98% | 5g |
101.0CNY | 2021-08-04 | |
TRC | G765013-250mg |
Z-Gly-nh2 |
949-90-6 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | G765013-100mg |
Z-Gly-nh2 |
949-90-6 | 100mg |
$64.00 | 2023-05-18 |
Z-Gly-nh2 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Dimethylamine Solvents: Methanol
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium bicarbonate , Di-tert-butyl dicarbonate Solvents: Dimethylformamide
リファレンス
- Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids and peptidesTetrahedron Letters, 1995, 36(39), 7115-18,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol
リファレンス
- Synthesis of arginine-containing peptides through their omithine analogs. Synthesis of arginine vasopressin, arginine vasotocin, and L-histidyl-L-phenylalanyl-L-arginyl-L-tryptoph-ylglycineJournal of the American Chemical Society, 1964, 86(20), 4452-9,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Methyl iodide , Sodium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt
リファレンス
- Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide LibraryJournal of Combinatorial Chemistry, 2010, 12(2), 248-254,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Ethyl chloroformate ; 15 min, 0 °C
1.3 Reagents: Ammonia ; 1 h, rt
1.2 Reagents: Ethyl chloroformate ; 15 min, 0 °C
1.3 Reagents: Ammonia ; 1 h, rt
リファレンス
- Urea derivatives as pyruvate kinase activators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 20 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C
1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C
リファレンス
- One-pot synthesis of orthogonally protected dipeptide selenazoles employing Nα-amino selenocarboxamides and α-bromomethyl ketonesTetrahedron Letters, 2014, 55(50), 6831-6835,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
リファレンス
- Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituentsJournal of Medicinal Chemistry, 1986, 29(6), 912-17,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide , Dichloromethane
1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water
1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water
リファレンス
- A simple method for amide formation from protected amino acids and peptidesSynthesis, 1989, (1), 37-8,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C
リファレンス
- N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolonesOrganic & Biomolecular Chemistry, 2021, 19(11), 2442-2447,
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 2 min, -20 °C; 15 min, 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C
リファレンス
- Polythiazole linkers as functional rigid connectors: a new RGD cyclopeptide with enhanced integrin selectivityChemical Science, 2014, 5(10), 3929-3935,
ごうせいかいろ 19
ごうせいかいろ 20
Z-Gly-nh2 Raw materials
- Z-Glycine
- Glycinamide hydrochloride
- Z-Gly-ome
- Benzyl Cyanomethylcarbamate
- (5-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL)-PROPYL-AMINE HYDROCHLORIDE
- 4-Nitrophenyl ((benzyloxy)carbonyl)glycinate
- Carbamic acid, [1-(aminocarbonyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethenyl]-, phenylmethyl ester
- 2-Aminoacetamide
Z-Gly-nh2 Preparation Products
Z-Gly-nh2 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
949-90-6 (Z-Gly-nh2) 関連製品
- 480-85-3((+)-Retronecine)
- 1855194-64-7(1-[3-(Aminomethyl)oxolan-3-yl]-3-fluoropropan-2-ol)
- 28970-91-4(2-(bromomethyl)-4-methoxybenzonitrile)
- 425379-68-6(3-(3-Bromophenyl)-1-methyl-1H-pyrazole)
- 2490406-20-5(N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide hydrochloride)
- 2034548-27-9(7-imino-N,N,8-trimethyl-7H,8H-pyrido2,3-dpyrimidin-4-amine)
- 136309-14-3(5-methoxy-N,N-dimethylpyrazin-2-amine)
- 65435-04-3(5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one)
- 1872341-39-3(5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid)
- 895455-84-2(2-(benzenesulfonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:949-90-6)Z-Gly-nh2

清らかである:99%
はかる:500g
価格 ($):295.0